molecular formula C10H16O2 B14659263 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester CAS No. 40447-55-0

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester

Cat. No.: B14659263
CAS No.: 40447-55-0
M. Wt: 168.23 g/mol
InChI Key: UKNHEHNRUOKYKB-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester is an organic compound with the molecular formula C₁₀H₁₆O₂. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, ethers, thioesters.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chrysanthemic acid: A structurally related compound with similar chemical properties.

    Bioallethrin: Another cyclopropane derivative with applications in insecticides.

    Jasmolin I and II: Pyrethrin compounds with similar ester functionalities.

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester is unique due to its specific structural features, such as the presence of a cyclopropane ring and a propenyl group

Properties

IUPAC Name

methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-5-6-7-8(9(11)12-4)10(7,2)3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHEHNRUOKYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341422
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40447-55-0
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-propenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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